molecular formula C13H11FO B1332051 (3'-Fluoro-[1,1'-biphenyl]-3-yl)methanol CAS No. 773872-35-8

(3'-Fluoro-[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B1332051
CAS No.: 773872-35-8
M. Wt: 202.22 g/mol
InChI Key: CLSHQMJYOAPMAB-UHFFFAOYSA-N
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Description

(3'-Fluoro-[1,1'-biphenyl]-3-yl)methanol: is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to another phenyl ring via a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3'-Fluoro-[1,1'-biphenyl]-3-yl)methanol typically involves the reaction of 3-fluorobenzaldehyde with phenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds under controlled conditions, usually at low temperatures, to form the desired product. The reaction can be summarized as follows:

3-Fluorobenzaldehyde+Phenylmagnesium bromideThis compound\text{3-Fluorobenzaldehyde} + \text{Phenylmagnesium bromide} \rightarrow \text{this compound} 3-Fluorobenzaldehyde+Phenylmagnesium bromide→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (3'-Fluoro-[1,1'-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed:

    Oxidation: Formation of [3-(3-Fluorophenyl)phenyl]ketone.

    Reduction: Formation of [3-(3-Fluorophenyl)phenyl]methane.

    Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry: (3'-Fluoro-[1,1'-biphenyl]-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its derivatives may exhibit pharmacological properties that could be useful in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (3'-Fluoro-[1,1'-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity. The methanol group may participate in hydrogen bonding, further stabilizing the interaction with the target. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4,4’-Dichlorobenzophenone: Similar in structure but with chlorine atoms instead of fluorine.

    4-Iodobenzoic acid: Contains an iodine atom and a carboxylic acid group, differing in functional groups and reactivity.

Uniqueness: (3'-Fluoro-[1,1'-biphenyl]-3-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[3-(3-fluorophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSHQMJYOAPMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362605
Record name [3-(3-fluorophenyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773872-35-8
Record name [3-(3-fluorophenyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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